5-Chloro-2-isobutoxybenzaldehyde chemical properties
5-Chloro-2-isobutoxybenzaldehyde chemical properties
This guide provides an in-depth technical analysis of 5-Chloro-2-isobutoxybenzaldehyde (CAS 27590-77-8), a critical intermediate in the synthesis of benzamide-based pharmaceutical agents.[1]
CAS Registry Number: 27590-77-8 Molecular Formula: C₁₁H₁₃ClO₂ Molecular Weight: 212.67 g/mol [1][2]
Executive Summary
5-Chloro-2-isobutoxybenzaldehyde is a functionalized aromatic aldehyde serving as a lipophilic building block in medicinal chemistry.[1] It is structurally characterized by a central benzene core substituted with a chloro group at the para position to the aldehyde and an isobutoxy ether moiety at the ortho position.[3] This specific substitution pattern renders it a privileged scaffold for synthesizing 5-HT₃ and 5-HT₄ receptor modulators (gastroprokinetics and antiemetics), acting as a direct lipophilic analog to the cyclopropylmethoxy moieties found in drugs like Pancopride and Cinitapride .[1]
Chemical Identity & Physicochemical Properties
The compound exists as a low-melting crystalline solid or viscous oil, depending on purity and ambient conditions.[1] The isobutoxy group imparts significant lipophilicity compared to its hydroxy precursor, enhancing the blood-brain barrier (BBB) permeability of downstream derivatives.[1][3]
| Property | Value / Description | Note |
| Appearance | White to pale yellow crystalline solid or oil | Low melting point anticipated (~40–60°C range)* |
| Boiling Point | ~300°C (Predicted) | Decomposes at high temperatures |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol | Insoluble in water |
| LogP | ~3.5 (Predicted) | High lipophilicity due to isobutyl chain |
| pKa | N/A (Non-ionizable) | Precursor phenol pKa ~7.7 |
*Note: Pure analytical standards often crystallize, while technical grades may appear as oils due to isomeric impurities.[3]
Synthetic Methodology
The industrial preparation of 5-Chloro-2-isobutoxybenzaldehyde follows a classical Williamson Ether Synthesis , utilizing 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde) as the nucleophilic substrate.[1]
Reaction Mechanism
The phenolic hydroxyl group is deprotonated by a weak base (typically Potassium Carbonate) to form a phenoxide ion.[1][3] This ambient nucleophile attacks the electrophilic carbon of isobutyl bromide (1-bromo-2-methylpropane) via an SN2 mechanism.[1] The reaction requires polar aprotic solvents to solvate the cation and enhance nucleophilicity.[1][3]
Laboratory Protocol (Self-Validating)
Objective: Synthesis of 5-Chloro-2-isobutoxybenzaldehyde on a 10g scale.
Reagents:
-
Potassium Iodide (KI), catalytic (0.1 eq) – Critical for accelerating alkylation with alkyl bromides.[1][3]
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with 5-chloro-2-hydroxybenzaldehyde and anhydrous DMF. Add K₂CO₃ and stir at room temperature for 30 minutes. Validation: Color change to bright yellow indicates phenoxide formation.[1][3]
-
Alkylation: Add catalytic KI, followed by the dropwise addition of isobutyl bromide.[1][3]
-
Reflux: Heat the mixture to 80–90°C. Monitor via TLC (Hexane:EtOAc 8:2). Validation: The starting material (Rf ~0.[1][3]6) should disappear, replaced by the less polar product (Rf ~0.8).[1][3]
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1][3] Wash organics with 1M NaOH (to remove unreacted phenol) and brine.[1][3]
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/Ethanol if solid, or vacuum distill if oil.[3]
Figure 1: Synthetic pathway via Williamson Ether Synthesis.
Reactivity & Functional Group Transformations
The chemical utility of 5-Chloro-2-isobutoxybenzaldehyde stems from its bifunctional nature : the reactive aldehyde handle and the stable aryl-chloride/ether core.[1]
Oxidation (API Synthesis Route)
The most common pharmaceutical application involves oxidation to the corresponding benzoic acid , which is subsequently coupled with amines (e.g., 3-aminoquinuclidine) to form benzamide drugs.[1][3]
-
Reagent: Sodium Chlorite (Pinnick Oxidation) or KMnO₄.[1][3]
-
Product: 5-Chloro-2-isobutoxybenzoic acid.[1]
Reductive Amination
Direct reaction with amines followed by reduction yields benzylamine derivatives, often used as linkers in multi-target ligands.[1][3]
Schiff Base Formation
Condensation with hydrazides or thiosemicarbazides yields bioactive Schiff bases with potential antifungal or antibacterial properties.[1][3]
Figure 2: Divergent reactivity profile of the aldehyde core.[1]
Pharmaceutical Applications
This molecule serves as a structural analog to the "Pancopride" and "Zacopride" class of drugs.[1][3] Specifically, the 5-chloro-2-alkoxybenzamide pharmacophore is essential for high-affinity binding to 5-HT receptors.[1]
-
Role: Intermediate for Gastroprokinetic Agents .
-
Mechanism: The isobutoxy group occupies a hydrophobic pocket in the receptor, modulating binding affinity and selectivity.[3]
-
Key Reaction: The aldehyde is oxidized to the acid, activated (e.g., via SOCl₂ to the acid chloride), and coupled with 3-aminoquinuclidine or 4-amino-1-azabicyclo[2.2.2]octane .[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11mm min).[1] |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles.[1][3] Rinse immediately if exposed.[1][3] |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood.[1] Avoid dust/mist inhalation.[1][3] |
| Aquatic Toxicity | H400: Very toxic to aquatic life | Do not dispose of down drains.[1][3] Collect as hazardous waste.[1][3] |
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.[1][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72710794, Pancopride. Retrieved from [Link]
-
Organic Syntheses (1945). Alkylation of Phenols: General Procedures for Williamson Ether Synthesis.[1][3] Coll. Vol. 3, p. 140.[1][3] Retrieved from [Link][1][3]
-
Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology. Retrieved from [Link]
Sources
- 1. Pancopride | C18H24ClN3O2 | CID 72710794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arctomsci.com [arctomsci.com]
- 3. 5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]
